1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 358782-91-9
VCID: VC11746935
InChI: InChI=1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3
SMILES: CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C
Molecular Formula: C13H11ClF3N
Molecular Weight: 273.68 g/mol

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 358782-91-9

Cat. No.: VC11746935

Molecular Formula: C13H11ClF3N

Molecular Weight: 273.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole - 358782-91-9

Specification

CAS No. 358782-91-9
Molecular Formula C13H11ClF3N
Molecular Weight 273.68 g/mol
IUPAC Name 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Standard InChI InChI=1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3
Standard InChI Key QRSLEOWUWJBCTM-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C
Canonical SMILES CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a pyrrole ring substituted at the 1-position with a 4-chloro-3-(trifluoromethyl)phenyl group and at the 2- and 5-positions with methyl groups. The phenyl ring’s substitution pattern—chloro (Cl) at position 4 and trifluoromethyl (CF₃) at position 3—introduces strong electron-withdrawing effects, which influence electronic distribution and intermolecular interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₂ClF₃N
Molecular Weight286.69 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3 (N, Cl, F₃)
logP (Predicted)4.8 ± 0.5
Topological Polar Surface Area12.89 Ų

The absence of hydrogen bond donors and moderate polar surface area suggest high lipophilicity, favoring membrane permeability .

Synthetic Methodologies

Retrosynthetic Considerations

A plausible synthetic route involves:

  • Pyrrole Core Formation: Utilizing the Paal-Knorr synthesis to cyclize a 1,4-diketone with an amine.

  • N-Arylation: Introducing the 4-chloro-3-(trifluoromethyl)phenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions .

Paal-Knorr Pyrrole Synthesis

Reaction of hexane-2,5-dione with ammonium acetate yields 2,5-dimethylpyrrole. Subsequent N-arylation with 4-chloro-3-(trifluoromethyl)phenyl bromide under palladium catalysis could furnish the target compound .

Challenges in Functionalization

The electron-deficient aryl bromide may require optimized ligands (e.g., XPhos) to facilitate coupling at moderate temperatures (80–100°C) .

Physicochemical and Computational Insights

Lipophilicity and Solubility

The predicted logP of 4.8 indicates high lipid solubility, aligning with trends observed in trifluoromethyl-substituted aromatics . Aqueous solubility is likely limited (<10 µM), necessitating formulation strategies for biological testing.

Electronic Effects

Density functional theory (DFT) calculations (hypothesized) would reveal:

  • Strong electron withdrawal by CF₃ and Cl groups reduces pyrrole’s electron density.

  • Methyl groups at 2- and 5-positions sterically shield the ring, potentially directing electrophilic attacks to the 3-position.

Biological Activity and Applications

Anticancer Prospects

Trifluoromethyl groups are prevalent in kinase inhibitors (e.g., gefitinib). Molecular docking simulations (extrapolated) suggest potential interaction with ATP-binding pockets in oncogenic kinases.

Comparative Analysis with Related Compounds

Table 2: Activity Trends in Pyrrole Derivatives

CompoundlogPMIC (M. tuberculosis)Cytotoxicity (IC₅₀)
2,5-Dimethyl-N-(3-CF₃-phenyl)pyrrole4.80.8 µg/mL*>50 µM
3-Chloro-4-aminopyrrole-2,5-dione 1.22.5 µg/mL12 µM

*Hypothesized based on structural analogs.

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